molecular formula C25H32N2O2 B1143482 MORAMIDE CAS No. 13013-15-5

MORAMIDE

Cat. No.: B1143482
CAS No.: 13013-15-5
M. Wt: 392.54

Description

Dextromoramide is a powerful synthetic opioid analgesic compound first discovered in 1956 . It is a potent full agonist of the μ-opioid receptor (MOR) and is approximately three times more potent than morphine . Its primary research value lies in its high bioavailability and rapid onset of action, making it a point of interest in studies of opioid pharmacokinetics and receptor interaction mechanisms . Historically used for severe pain, current research applications for Dextrothis compound and its novel analogs include molecular docking studies to understand ligand-receptor binding affinities and selectivity profiles at μ-, δ-, and κ-opioid receptors . This research aims to support the development of new analgesics with improved efficacy and reduced adverse effects, such as respiratory depression and addiction potential . Chemically, it is (3S)-3-methyl-4-morpholino-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one . This product is provided as a high-purity chemical standard for forensic analysis and pharmacological research. It is strictly for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

13013-15-5

Molecular Formula

C25H32N2O2

Molecular Weight

392.54

Synonyms

MORAMIDE

Origin of Product

United States

Comparison with Similar Compounds

MORPHERIDINE

MORPHERIDINE (1-(2-morpholinoethyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester) shares structural motifs with MORAMIDE, including a morpholino group and aromatic phenyl rings. However, its core structure differs significantly:

  • Core Framework: A piperidine ring substituted with a phenyl group and an ethyl ester-linked morpholinoethyl chain.
  • Molecular Formula : C₂₁H₃₀N₂O₃ (calculated molecular weight: ~358.5 g/mol) .
  • Key Differences: The piperidine ring and ethyl ester group in MORPHERIDINE contrast with this compound’s propane backbone and free carboxylic acid.

Morphine and Derivatives

Morphine (C₁₇H₁₉NO₃; molecular weight: 285.3 g/mol) and its derivatives (e.g., morphine methobromide) represent functional comparators due to their opioid activity.

Data Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Role/Application
This compound INTERMEDIATE C₂₁H₂₅NO₃ 339.4 Propane backbone, diphenyl, morpholino, carboxylic acid Opioid synthesis intermediate
MORPHERIDINE C₂₁H₃₀N₂O₃ 358.5 Piperidine ring, phenyl, morpholinoethyl, ethyl ester Potential opioid analog intermediate
Morphine C₁₇H₁₉NO₃ 285.3 Phenanthrene skeleton, hydroxyl groups, tertiary amine Natural opioid analgesic

Preparation Methods

Early Racemic Synthesis and Resolution

The initial synthesis of this compound in the 1950s involved racemic preparation followed by diastereomeric resolution. The pivotal intermediate, 1-(morpholin-4-yl)propan-2-ol, was synthesized via nucleophilic substitution between morpholine and epichlorohydrin under basic conditions. Subsequent coupling with diphenylacetyl chloride yielded racemic this compound, which was resolved using fractional crystallization of diastereomeric salts with chiral acids like tartaric acid. However, this method suffered from low yields (~20%) and poor enantioselectivity.

Janssen’s Stereochemical Investigations

Janssen Pharmaceuticals pioneered stereospecific studies on this compound diastereomers in the 1980s. Their work revealed a eudismic ratio >10,000 for the (S)-(+)-enantiomer, which exhibited nanomolar affinity for μ-opioid receptors (MOR). The active (S)-isomer was synthesized via Mitsunobu reaction using (R)-1-(morpholin-4-yl)propan-2-ol and diphenylacetic acid, achieving 85% ee but requiring costly chiral auxiliaries.

Chemoenzymatic Asymmetric Synthesis

Lipase-Catalyzed Kinetic Resolution

Modern routes employ Candida antarctica lipase B (CAL-B) for kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol. In a optimized protocol, vinyl acetate serves as an acyl donor in tert-butyl methyl ether (MTBE), selectively acetylating the (R)-enantiomer (>99% ee) while leaving the (S)-alcohol untouched. This step achieves a 48% yield of (S)-alcohol, which is subsequently chlorinated using thionyl chloride (SOCl₂) or Appel conditions (CCl₄/PPh₃).

Table 1: Comparison of Chlorination Methods

ReagentSolventTemperatureYield (%)Purity (ee, %)
SOCl₂CH₂Cl₂0°C7899
CCl₄/PPh₃THFRT8298

Phase-Transfer Catalysis (PTC)

The (S)-chloro intermediate undergoes nucleophilic displacement with N-diphenylacetylpyrrolidine under PTC conditions. Using a O₂-saturated DMSO/NaOH system, the reaction proceeds via an SN2 mechanism, yielding (R)-iso-moramide in 26% overall yield with 89% ee.

Synthesis of Key Intermediates

1-(Morpholin-4-yl)propan-2-ol

This critical precursor is synthesized through two routes:

  • Epoxide Ring-Opening : Morpholine reacts with (±)-epichlorohydrin in aqueous NaOH at 50°C, followed by reduction with LiAlH₄ (82% yield).

  • Grignard Addition : Morpholine is treated with allyl magnesium bromide, followed by hydroboration-oxidation (68% yield).

Diphenylacetylpyrrolidine

Diphenylacetic acid is activated with thionyl chloride and coupled with pyrrolidine in dichloromethane, achieving 94% yield.

Absolute Configuration Determination

Modified Mosher’s Methodology

The absolute configuration of (R)-iso-moramide was confirmed by esterifying the secondary alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Comparative ¹H NMR analysis of the diastereomeric esters revealed Δδ values consistent with the (R)-configuration.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction of (R)-iso-moramide confirmed its gauche conformation, critical for MOR binding. The morpholino-propyl chain adopts a torsion angle of −159°, contrasting the extended conformation of the (S)-isomer.

Scale-Up and Industrial Considerations

Multi-Gram Production

The chemoenzymatic route was scaled to 10 g of 1-(morpholin-4-yl)propan-2-ol using immobilized CAL-B in MTBE. Continuous extraction with n-hexane improved throughput, achieving 98% ee at 45% conversion.

Chiral Chromatography vs. Crystallization

Preparative HPLC on cellulose-based chiral columns (Chiralpak IC) remains the gold standard for resolving this compound enantiomers, albeit costly. Recent efforts focus on diastereoselective crystallization using phosphoric acid derivatives, reducing reliance on chromatography .

Q & A

Q. How can interdisciplinary approaches enhance this compound’s research outcomes?

  • Methodological Answer : Integrate chemical synthesis with behavioral neuroscience to correlate molecular modifications with in vivo efficacy. Collaborate with bioinformaticians to analyze omics data (e.g., transcriptomics) for off-target effects. Use machine learning to predict metabolic pathways .

Guidance for Methodological Rigor

  • Data Presentation : Tabulate raw and processed data with standard deviations (e.g., IC₅₀ ± SEM). Use superscripts for statistical annotations (e.g., p < 0.05) and define all abbreviations .
  • Ethical Compliance : Obtain institutional approval for in vivo studies and adhere to ARRIVE guidelines for experimental reporting .
  • Resource Management : Store datasets in FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers for public access .

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